

physical and chemical properties of Tert-butyl 4-acetylbenzoate

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Compound of Interest

Compound Name: *Tert-butyl 4-acetylbenzoate*

Cat. No.: *B172967*

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An In-Depth Technical Guide to **Tert-butyl 4-acetylbenzoate** for Researchers and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has shown that a thorough understanding of a chemical intermediate's properties is paramount to its effective use in complex synthetic pathways. This guide is intended to provide a comprehensive technical overview of **tert-butyl 4-acetylbenzoate**, a versatile building block in organic synthesis. We will delve into its physicochemical properties, reactivity, and practical applications, moving beyond a simple recitation of data to explain the underlying principles that guide its use in a laboratory setting. The protocols and data presented herein are designed to be self-validating, providing researchers with the reliable information necessary for successful experimental design and execution.

Molecular Structure and Physicochemical Properties

Tert-butyl 4-acetylbenzoate (CAS No. 105580-41-4) is a monosubstituted benzene derivative characterized by an acetyl group and a tert-butyl ester group in a para orientation.^[1] This specific arrangement of functional groups imparts a unique combination of reactivity and stability, making it a valuable intermediate in multi-step syntheses.

The bulky tert-butyl group provides steric hindrance, which can be strategically employed to protect the carboxylic acid functionality. This protective role is crucial in reactions where the acetyl group is the intended site of modification. The ester can be later cleaved under specific conditions to reveal the carboxylic acid for further derivatization.

Table 1: Physicochemical Properties of Tert-butyl 4-acetylbenzoate

Property	Value	Source
IUPAC Name	tert-butyl 4-acetylbenzoate	[1][2]
CAS Number	105580-41-4	[1][2]
Molecular Formula	C ₁₃ H ₁₆ O ₃	[1][2]
Molecular Weight	220.26 g/mol	[1][2]
Appearance	White solid	[3]
Melting Point	59-60 °C	[3]
Boiling Point	326.7 °C at 760 mmHg	[2]
Density	1.056 g/cm ³	[2]
Flash Point	142 °C	[2]
SMILES	<chem>CC(=O)C1=CC=C(C(=O)C(=O)OC(C)(C)C)C=C1</chem>	[1]

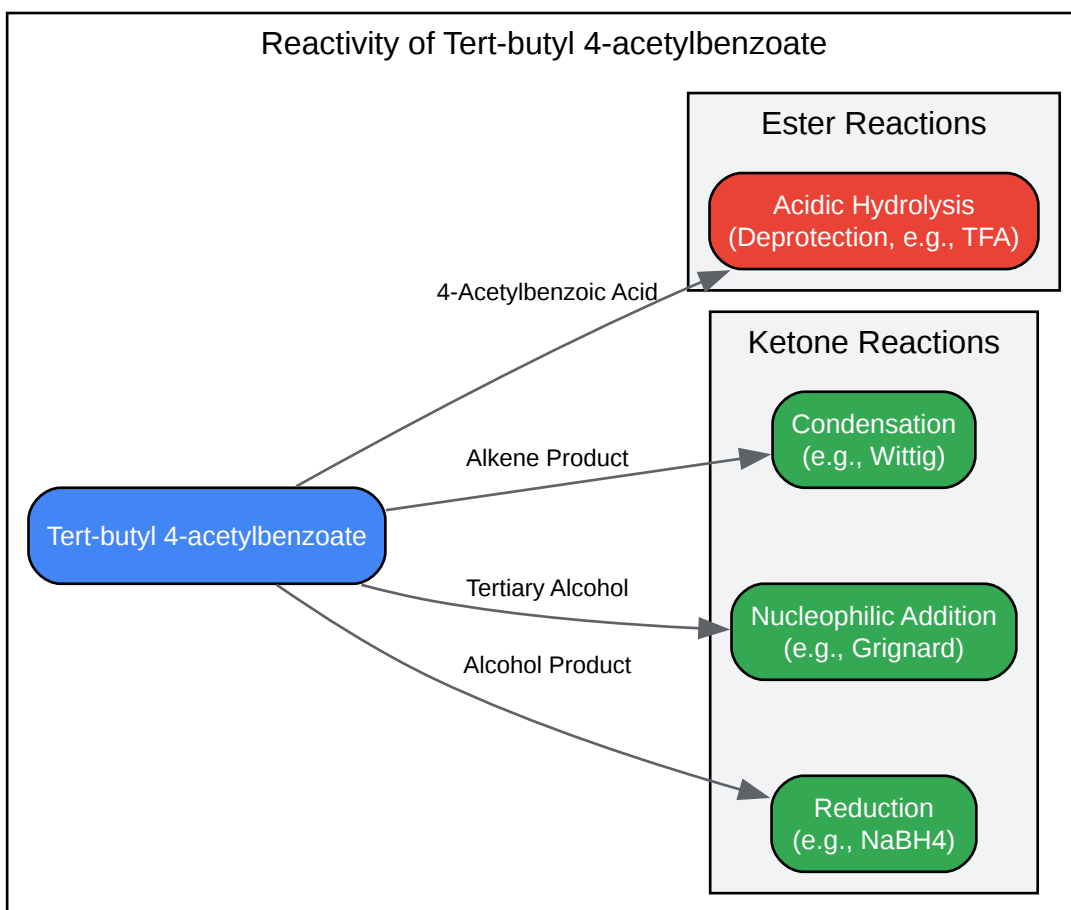
Chemical Reactivity and Synthetic Utility

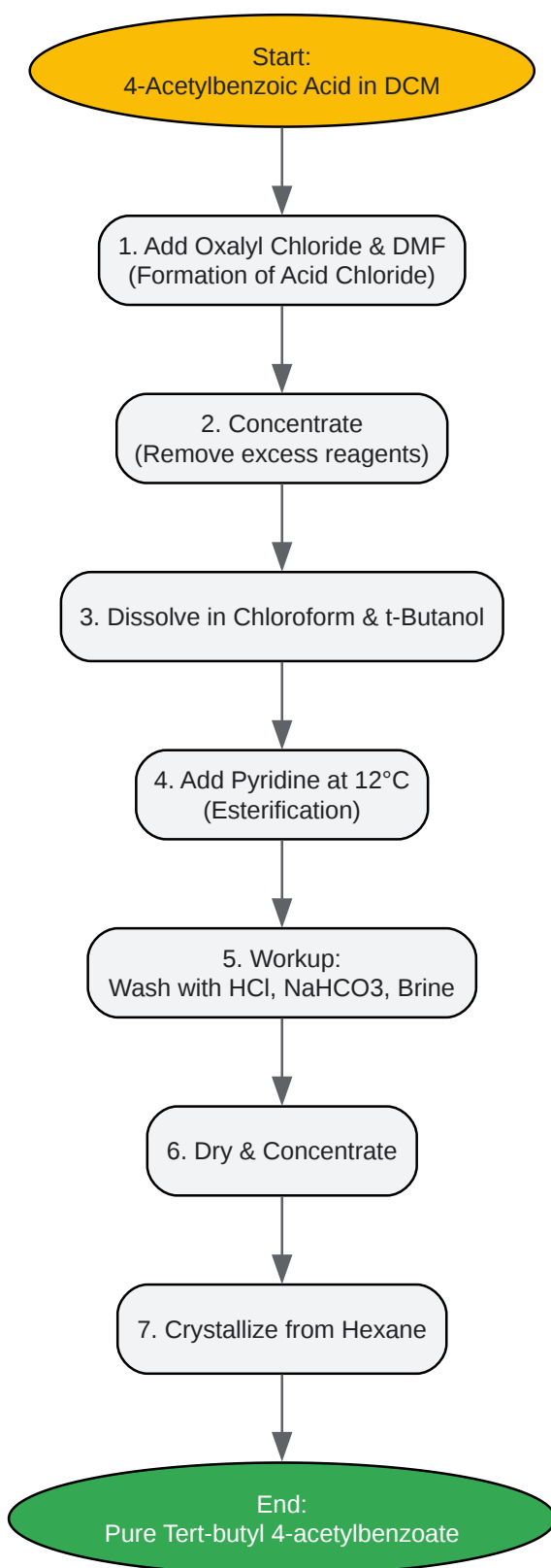
The synthetic utility of **tert-butyl 4-acetylbenzoate** stems from the differential reactivity of its two primary functional groups: the ketone (acetyl group) and the tert-butyl ester.

- **The Acetyl Group:** The ketone is susceptible to a wide range of nucleophilic additions and condensation reactions. It can be reduced to a secondary alcohol, converted to an oxime, or serve as an electrophilic partner in aldol and similar carbon-carbon bond-forming reactions. This allows for the elaboration of the side chain at the 4-position of the benzene ring.

- The Tert-butyl Ester Group: This group is a robust protecting group for the carboxylic acid. It is stable to many reaction conditions that would affect a methyl or ethyl ester, such as basic hydrolysis (saponification). Deprotection is typically achieved under acidic conditions, often with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), which proceeds via a stable tert-butyl carbocation.

This dual functionality makes it a valuable synthon, particularly in the synthesis of pharmaceutical intermediates where a carboxylic acid is required in the final structure, but needs to be masked during the assembly of other parts of the molecule.





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Sources

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